Cas no 80118-77-0 (4'-O-demethyldianemycin)

4'-O-demethyldianemycin structure
4'-O-demethyldianemycin structure
Product Name:4'-O-demethyldianemycin
CAS No:80118-77-0
MF:C46H75NaO14
MW:875.069087266922
CID:985098
PubChem ID:155288802
Update Time:2025-04-20

4'-O-demethyldianemycin Chemical and Physical Properties

Names and Identifiers

    • 4'-O-demethyldianemycin
    • sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate
    • sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate
    • 80118-77-0
    • Inchi: 1S/C46H76O14.Na/c1-11-12-32(39(50)25(2)17-27(4)41(51)52)21-42(9)24-54-44(22-36(42)49)16-15-43(10,60-44)37-20-34(56-38-14-13-33(48)31(8)55-38)30(7)46(58-37)29(6)19-35(57-46)40-26(3)18-28(5)45(53,23-47)59-40;/h12,25-31,33-38,40,47-49,53H,11,13-24H2,1-10H3,(H,51,52);/q;+1/p-1/b32-12+;/t25?,26-,27?,28+,29?,30+,31+,33-,34-,35+,36-,37+,38+,40?,42-,43-,44?,45-,46?;/m0./s1
    • InChI Key: POEFPAGCCFSWBQ-BTOVKTCUSA-M
    • SMILES: [Na+].O1[C@H](C[C@@H]([C@@H](C)C21C(C)C[C@H](C1[C@@H](C)C[C@@H](C)[C@@](CO)(O)O1)O2)O[C@@H]1CC[C@@H]([C@@H](C)O1)O)[C@]1(C)CCC2(C[C@@H]([C@@](C)(C/C(=C\CC)/C(C(C)CC(C(=O)[O-])C)=O)CO2)O)O1

Computed Properties

  • Exact Mass: 874.50545134g/mol
  • Monoisotopic Mass: 874.50545134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 61
  • Rotatable Bond Count: 13
  • Complexity: 1570
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 14
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 203Ų
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.